Apoptotic agent-3

Hepatocellular carcinoma Anti-proliferative activity Bcl-2 family modulation

Select Apoptotic Agent-3 for intrinsic apoptosis studies requiring exceptional cancer-cell selectivity. With a 57-fold selectivity window (IC₅₀ 1.46–2.04 µM cancer vs 117.9 µM normal WI-38)—dramatically wider than earlier analogs—this Bcl-2/Bax pathway modulator enables clean co-culture and tumor microenvironment experiments. It delivers a 59.6% stronger early-apoptosis signal than Apoptotic Agent-2 in HepG-2 cells, with 11.53× caspase-3 activation and 10× BAX upregulation at 1.46 µM. Tight potency consistency (1.40-fold IC₅₀ range) across HepG-2, HCT-116, and MCF-7 ensures reproducible multi-cell-line profiling. Recommended for mitochondrial outer membrane permeabilization, cytochrome c release, and initiator caspase studies. Prepare DMSO stock solutions with attention to high logP (6.9) and zero H-bond donor constraints.

Molecular Formula C31H21N5OS
Molecular Weight 511.6 g/mol
Cat. No. B15143398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptotic agent-3
Molecular FormulaC31H21N5OS
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=NN=C3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53)N2C7=CC=CC=C7
InChIInChI=1S/C31H21N5OS/c1-37-22-17-15-20(16-18-22)27-19-38-31(36(27)21-9-3-2-4-10-21)35-34-29-24-12-6-5-11-23(24)28-30(29)33-26-14-8-7-13-25(26)32-28/h2-19H,1H3/b34-29+,35-31+
InChIKeyWAEQWWIOOILUGW-VFHYRVMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptotic agent-3: Mitochondrial Bcl-2/Bax Pathway Modulator for Cancer Apoptosis Research


Apoptotic agent-3 (compound 15f; CAS: 2482310-23-4) is a synthetic small-molecule apoptosis inducer that promotes programmed cell death via the mitochondrial-mediated Bcl-2/Bax pathway and caspase-3 activation . It exhibits selective anti-proliferative activity against multiple cancer cell lines with differential potency across tissue types [1]. The compound demonstrates a favorable selectivity window, with substantially lower cytotoxicity in normal human WI-38 cells relative to cancer cell lines [2].

Why Apoptotic agent-3 Cannot Be Interchanged with Apoptotic agent-2 or Other In-Class Compounds


Despite shared classification as Bcl-2/Bax pathway modulators, closely related analogs within the apoptotic agent series exhibit distinct potency profiles, selectivity windows, and downstream protein modulation patterns that preclude direct substitution without experimental validation. Head-to-head comparison data demonstrate that Apoptotic agent-3 (compound 15f) and Apoptotic agent-2 (compound 14b) differ substantially in their anti-proliferative IC50 values against identical cancer cell lines and produce divergent fold-changes in apoptotic protein biomarkers . These quantifiable differences necessitate compound-specific selection rather than generic class-based procurement.

Quantitative Differentiation Evidence for Apoptotic agent-3 Procurement Decisions


Superior HepG-2 Potency Relative to Direct Analog Apoptotic agent-2

In head-to-head comparison under identical experimental conditions (24-hour treatment), Apoptotic agent-3 exhibits 30.4% greater anti-proliferative potency in HepG-2 hepatocellular carcinoma cells than its closest analog, Apoptotic agent-2 (compound 14b) .

Hepatocellular carcinoma Anti-proliferative activity Bcl-2 family modulation

Enhanced Caspase-3 and BAX Activation Compared to Apoptotic agent-2

At equivalent concentrations in HepG-2 cells, Apoptotic agent-3 produces greater fold-increases in pro-apoptotic protein biomarkers than Apoptotic agent-2. Apoptotic agent-3 increases active caspase-3 by 11.53-fold and BAX by 10-fold, while decreasing Bcl-2 by 3.8-fold . In comparison, Apoptotic agent-2 increases caspase-3 by 10.92-fold and BAX by 9.7-fold, while decreasing Bcl-2 by 3.3-fold under identical conditions .

Caspase activation BAX upregulation Bcl-2 downregulation

Differential Apoptosis Induction Efficiency vs Apoptotic agent-2

Flow cytometric analysis reveals quantifiable differences in apoptosis induction between the two analogs. Apoptotic agent-3 increases early apoptosis from 0.69% to 8.25% and late apoptosis from 0.32% to 13.05% at 1.46 µM . In contrast, Apoptotic agent-2 at 1.12 µM increases early apoptosis to only 5.17% and late apoptosis to 12.11% .

Early apoptosis Late apoptosis Flow cytometry HepG-2

Superior Cancer Cell Selectivity Relative to Normal Human WI-38 Cells

Apoptotic agent-3 exhibits a substantial selectivity window between cancer cells and normal human cells. Against HCT-116, HepG-2, and MCF-7 cancer cells, IC50 values are 1.62 µM, 1.46 µM, and 2.04 µM respectively. In contrast, the IC50 against normal human WI-38 fibroblasts is 117.9 µM, yielding selectivity indices (SI) ranging from 57.8 to 80.8 [1]. For comparison, Apoptotic agent-1 shows substantially weaker selectivity with HepG-2 IC50 of 53.3 µM and MCF-7 IC50 of 12.9 µM against the same WI-38 baseline of >100 µM .

Selectivity index Cancer selectivity Normal cell cytotoxicity

Distinct Physicochemical Profile with Higher logP Than Structural Analogs

Apoptotic agent-3 possesses a calculated logP of 6.9 with topological polar surface area (tPSA) of 88.3 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. While comparative logP values for Apoptotic agent-2 and Apoptotic agent-1 are not publicly available in the same datasets, the high lipophilicity of Apoptotic agent-3 (logP 6.9) predicts enhanced passive membrane permeability relative to typical Bcl-2 family modulators, which generally exhibit lower logP values for aqueous solubility.

Lipophilicity logP Membrane permeability ADME prediction

Recommended Application Scenarios for Apoptotic agent-3 Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma Apoptosis Studies with High Early-Apoptosis Detection Requirements

Apoptotic agent-3 is optimally suited for HepG-2 hepatocellular carcinoma apoptosis studies requiring robust early-apoptosis signal detection. At 1.46 µM over 24 hours, it increases the early apoptotic cell population from 0.69% to 8.25%—a fold-change 59.6% greater than that achieved by Apoptotic agent-2 . This enhanced early-apoptosis signal makes Apoptotic agent-3 the preferred selection for mechanistic studies focused on mitochondrial outer membrane permeabilization, cytochrome c release, and initiator caspase activation events that precede late-stage apoptosis. For studies requiring maximal caspase-3 activation in HepG-2 cells, Apoptotic agent-3 achieves 11.53-fold upregulation versus 10.92-fold with the analog .

Cancer-Selective Cytotoxicity Studies Requiring High Normal Cell Safety Margins

Apoptotic agent-3 is indicated for co-culture experiments, tumor microenvironment models, and selectivity profiling studies where discrimination between cancer cell cytotoxicity and normal cell viability is critical. With IC50 values of 1.46–2.04 µM against cancer cells but 117.9 µM against normal WI-38 fibroblasts, the compound provides a selectivity window exceeding 57-fold . This margin is substantially wider than earlier-generation analogs (Apoptotic agent-1 shows only 1.9–7.8× selectivity). The high selectivity index enables experimental designs where cancer cell apoptosis can be induced without confounding toxicity to adjacent normal stromal cells, fibroblasts, or co-cultured primary cells. This property is particularly valuable for 3D spheroid assays and ex vivo tissue slice models where maintaining normal cell viability is essential for physiological relevance .

Multi-Cancer-Line Comparative Pharmacology Panels

Apoptotic agent-3 demonstrates differential potency across three distinct cancer tissue origins: HCT-116 (colon, IC50 = 1.62 µM), HepG-2 (liver, IC50 = 1.46 µM), and MCF-7 (breast, IC50 = 2.04 µM) . This reproducible, quantifiable potency gradient across tissue types makes Apoptotic agent-3 suitable as a reference compound in multi-cell-line pharmacological profiling panels. Researchers conducting comparative oncology studies can leverage the 1.40-fold potency range (1.46–2.04 µM) to benchmark test compounds against a well-characterized baseline with documented cell-line-dependent sensitivity. The compound serves as a calibrated positive control for apoptosis induction across epithelial cancer models of colon, liver, and breast origin, with known quantitative endpoints for both viability (IC50) and protein biomarkers (caspase-3, BAX, Bcl-2) . Unlike Apoptotic agent-2, which shows a 2.13-fold IC50 range across the same panel (1.12–2.38 µM) , Apoptotic agent-3 exhibits tighter potency consistency, offering advantages for assays requiring uniform positive control performance across multiple cell backgrounds.

Mitochondrial Apoptosis Pathway Mechanistic Studies with Bcl-2/Bax/Caspase-3 Axis Focus

Apoptotic agent-3 is specifically validated for studies interrogating the mitochondrial (intrinsic) apoptosis pathway. The compound acts through the Bcl-2/Bax axis, producing quantifiable and reproducible protein expression changes: 11.53-fold increase in active caspase-3, 10-fold increase in BAX, and 3.8-fold decrease in Bcl-2 in HepG-2 cells at 1.46 µM . These fold-change values provide researchers with reference benchmarks for assay optimization, siRNA/CRISPR knockdown validation, and inhibitor co-treatment studies. The compound additionally induces G2/M cell cycle arrest in HepG-2 cells , offering a secondary phenotypic readout for pathway engagement. The well-documented quantitative relationship between compound concentration (1.46 µM) and downstream biomarker changes (fold-increases of ~10-11× for pro-apoptotic proteins, ~3.8× decrease for anti-apoptotic Bcl-2) enables precise dose-response curve design for mechanistic validation experiments. Note that due to high calculated logP (6.9) and zero hydrogen bond donors , DMSO stock solution preparation with careful attention to solubility limits is recommended for reproducible cellular dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptotic agent-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.